3-Bromo-5-methylbenzene-1,2-diol

Beschreibung

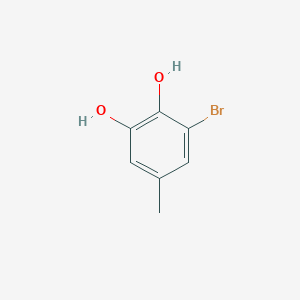

3-Bromo-5-methylbenzene-1,2-diol is a brominated phenolic compound characterized by a diol (two hydroxyl groups) at positions 1 and 2, a bromine substituent at position 3, and a methyl group at position 5 on the benzene ring.

Eigenschaften

IUPAC Name |

3-bromo-5-methylbenzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-4-2-5(8)7(10)6(9)3-4/h2-3,9-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSVZQWKMLTUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Antioxidant Activity

The antioxidant efficacy of phenolic compounds is influenced by substituents affecting radical stabilization, hydrogen-donating capacity, and steric hindrance.

Key Observations :

- Steric Effects : The tert-butyl group in 3-tert-butyl-5-methylbenzene-1,2-diol enhances radical stability through steric hindrance, making it the most potent antioxidant in its class .

- Electron-Withdrawing Groups: Bromine substituents (e.g., in marine bromophenols) increase electron-withdrawing effects, improving radical scavenging but may reduce solubility . The target compound’s single bromine and methyl group balance moderate radical stabilization with hydrophobicity.

- Hydrogen Donation : Diol groups are critical for hydrogen donation, a mechanism shared across all compared compounds .

Structural and Functional Group Variations

- 3-Bromo-5-methylbenzene-1,2-diamine (C₇H₇BrN₂): Replacing diol (-OH) with diamino (-NH₂) groups reduces hydrogen-bonding capacity and alters reactivity. Diamines are more nucleophilic but less effective in radical scavenging .

- 5-Bromo-3-fluorobenzene-1,2-diol (C₆H₄BrFO₂) : Fluorine’s electronegativity enhances oxidative stability but may reduce bioavailability compared to methyl .

Critical Analysis of Substituent Effects

- Bromine vs. Alkyl Groups: Bromine’s electron-withdrawing nature stabilizes phenoxyl radicals but may reduce solubility. In contrast, alkyl groups (e.g., tert-butyl) provide steric stabilization without compromising lipophilicity .

- Methyl Group Role : The methyl group in this compound offers moderate steric protection and hydrophobicity, positioning it between highly active (tert-butyl) and highly polar (dihydroxy) analogs.

- Diol vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.